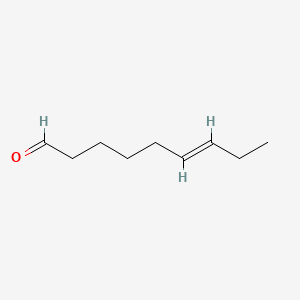

6-Nonenal

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-non-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNPCOBSXBGDMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317588 | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-20-5 | |

| Record name | (E)-6-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NONENAL, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nonenal: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonenal is an unsaturated aldehyde that exists as two geometric isomers, (Z)-6-nonenal and (E)-6-nonenal. It is a significant contributor to the aroma of various fruits and vegetables and is also implicated in certain biological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biosynthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of key pathways to facilitate a deeper understanding for research and development applications.

Chemical Structure and Identification

This compound is a nine-carbon aliphatic aldehyde with a double bond at the sixth carbon position. The geometry of this double bond gives rise to two stereoisomers: cis (Z) and trans (E).

IUPAC Nomenclature and Structural Identifiers

The chemical identity of this compound and its isomers is defined by the following standard identifiers:

| Identifier | (Z)-6-Nonenal | (E)-6-Nonenal |

| IUPAC Name | (6Z)-Non-6-enal[1][2] | (6E)-Non-6-enal[1] |

| CAS Number | 2277-19-2[1][2] | 2277-20-5[1] |

| Chemical Formula | C₉H₁₆O[1][2] | C₉H₁₆O[1] |

| SMILES String | CCC/C=C\CCCCC=O | C/C=C/CCCCC=O |

| InChI Key | RTNPCOBSXBGDMO-ARJAWSKDSA-N[2] | RTNPCOBSXBGDMO-ONEGZZNKSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. The data presented below is for the more commonly occurring (Z)-isomer, unless otherwise specified.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Green, melon-like, cucumber | |

| Boiling Point | 62-63 °C at 2 mmHg | [1] |

| Density | 0.841 g/cm³ at 25 °C | [1] |

| Solubility in Water | 0.63 g/L | [1] |

| Flash Point | 113 °C | [1] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired isomeric purity and the scale of the synthesis.

Synthesis of (Z)-6-Nonenal via Catalytic Hydrogenation

A common method for the stereoselective synthesis of (Z)-6-nonenal involves the partial hydrogenation of an alkyne precursor.

Step 1: Protection of 6-Nonyn-1-ol

-

To a solution of 6-nonyn-1-ol (1 equivalent) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyranyl (THP) protected alkyne.

Step 2: Partial Hydrogenation

-

Dissolve the THP-protected 6-nonyn-1-ol (1 equivalent) in a suitable solvent such as ethanol or hexane.

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 5% by weight).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC-MS or TLC to ensure the reaction stops at the alkene stage without over-reduction to the alkane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Oxidation to the Aldehyde

-

Dissolve the resulting (Z)-6-nonen-1-ol THP ether in a 3:1:1 mixture of acetic acid, water, and tetrahydrofuran (THF).

-

Stir the mixture at 40-50 °C for 4-6 hours to remove the THP protecting group.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

To a solution of the deprotected (Z)-6-nonen-1-ol (1 equivalent) in anhydrous DCM at -78 °C (dry ice/acetone bath), add Dess-Martin periodinane (1.2 equivalents) in one portion.

-

Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers become clear. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (Z)-6-nonenal.

Biosynthesis of (Z)-6-Nonenal

In nature, (Z)-6-nonenal is produced in plants through the lipoxygenase (LOX) pathway. This pathway is initiated in response to tissue damage and is responsible for the characteristic "green" and "fruity" aromas of many plants.

The biosynthesis begins with γ-linolenic acid, a polyunsaturated fatty acid.[1] The enzyme lipoxygenase incorporates molecular oxygen to form a hydroperoxide intermediate.[1] Subsequently, the enzyme hydroperoxide lyase cleaves this intermediate to yield (Z)-6-nonenal and 12-oxo-(Z)-9-dodecenoic acid.[1]

Experimental Protocol: In Vitro Biosynthesis and Analysis

This protocol outlines a method to demonstrate the biosynthesis of this compound from γ-linolenic acid using a crude plant extract.

Materials:

-

Plant tissue (e.g., cucumber, melon)

-

Phosphate buffer (pH 6.5)

-

γ-linolenic acid solution

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in liquid nitrogen using a pre-chilled mortar and pestle.

-

Suspend the resulting powder in cold phosphate buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant, which contains the crude enzyme extract including lipoxygenase and hydroperoxide lyase.

-

-

Enzymatic Reaction:

-

In a sealed vial, combine the crude enzyme extract with a solution of γ-linolenic acid.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes) with gentle agitation.

-

-

Volatile Collection and Analysis:

-

Expose an SPME fiber to the headspace of the reaction vial to adsorb the volatile compounds produced.

-

Inject the SPME fiber into a GC-MS system for analysis.

-

Identify (Z)-6-nonenal based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Biological Activities and Significance

The primary known biological role of this compound is as a flavor and aroma compound. The (Z)-isomer is a key component of the characteristic scent of muskmelons, while the (E)-isomer has been identified as an off-flavor in some dairy products.

While specific signaling pathways involving this compound are not well-documented in the scientific literature, its status as a lipid peroxidation product suggests potential roles in cellular signaling, similar to other reactive aldehydes. Further research is needed to elucidate any specific receptor interactions or downstream signaling cascades that may be modulated by this compound.

Conclusion

This compound, particularly the (Z)-isomer, is a chemically and biologically significant aldehyde. Its synthesis and biosynthesis are well-understood, and its role as a key aroma compound is established. The detailed protocols provided in this guide offer a practical resource for researchers working on the synthesis, analysis, and biological investigation of this molecule. Future research into the potential signaling roles of this compound could open new avenues for its application in drug development and other biomedical fields.

References

(Z)-6-Nonenal vs (E)-6-Nonenal isomers

An In-depth Technical Guide to (Z)-6-Nonenal and (E)-6-Nonenal Isomers

Abstract

This technical guide provides a comprehensive comparison of the geometric isomers (Z)-6-Nonenal and (E)-6-Nonenal. It covers their chemical and physical properties, spectroscopic data, synthesis protocols, and natural occurrence. This document is intended for researchers, scientists, and professionals in drug development and flavor/fragrance industries, offering detailed experimental methodologies and data presented for easy comparison. Visual diagrams of the biosynthetic pathway and a general experimental workflow are included to further clarify the concepts discussed.

Introduction

6-Nonenal (C₉H₁₆O) is an unsaturated aldehyde that exists as two geometric isomers, (Z)-6-Nonenal (cis) and (E)-6-Nonenal (trans).[1] These isomers, while sharing the same molecular formula and connectivity, exhibit distinct chemical, physical, and olfactory properties due to the different spatial arrangements of their atoms around the carbon-carbon double bond. The cis-isomer is renowned for its fresh, melon-like aroma and is a key component in the scent of muskmelons and cucumbers.[1][2][3] In contrast, the trans-isomer is often associated with off-flavors, such as those found in foam spray-dried milk, and is a major contributor to male goat odor.[1][4] Understanding the differences between these isomers is crucial for applications in the food, fragrance, and chemical industries.

Chemical and Physical Properties

The geometric isomerism in this compound significantly influences its physical properties, including boiling point, density, and refractive index. The distinct shapes of the molecules affect their packing and intermolecular forces. A summary of these properties is presented below.

| Property | (Z)-6-Nonenal | (E)-6-Nonenal |

| Synonyms | cis-6-Nonenal, (6Z)-Non-6-enal | trans-6-Nonenal, (6E)-Non-6-enal |

| CAS Number | 2277-19-2[1] | 2277-20-5[1] |

| Molecular Formula | C₉H₁₆O[2][5] | C₉H₁₆O[6] |

| Molecular Weight | 140.22 g/mol [2][6] | 140.22 g/mol [6] |

| Appearance | Colorless liquid[2] | Colorless to pale yellow clear liquid (est)[4] |

| Density | 0.841 g/mL at 25 °C[1][5] | Not explicitly available, but likely similar to Z-isomer |

| Boiling Point | 87 °C at 19 mmHg[5][7] | 194-195 °C at 760 mmHg (est)[4][8] |

| Flash Point | >230 °F (>110 °C)[5] | 149 °F (65.1 °C) (est)[4][8] |

| Refractive Index | n20/D 1.442 (lit.)[5] | Not explicitly available |

| Solubility in Water | Not miscible or difficult to mix[5] | 204.9 mg/L @ 25 °C (est)[4][8] |

| Odor Description | Green, cucumber, melon, waxy[5] | Described as a contributor to male goat odor[4] |

Spectroscopic Analysis

Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for distinguishing between the (Z) and (E) isomers of this compound.

Mass Spectrometry (GC-MS)

Electron ionization mass spectrometry (EI-MS) of both isomers yields a molecular ion peak (M+) at m/z 140, although it may be weak or absent.[9] The fragmentation patterns are generally similar but can show subtle differences in the relative intensities of certain fragment ions.

Key Fragmentation Ions for this compound: [9]

-

m/z 41 (100%): The base peak, corresponding to the allyl cation [C₃H₅]⁺.

-

m/z 54, 55: Fragments resulting from cleavage around the double bond.

-

m/z 67, 81, 96: Other characteristic hydrocarbon fragments.

-

m/z 122: [M-18]⁺, loss of water, which can occur from the aldehyde.

While the mass spectra are very similar, standardized GC retention indices (Kovats indices) are distinct and crucial for identification when analyzed on both polar and non-polar columns.[6][10]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for differentiating geometric isomers based on the coupling constants (J-values) of the vinylic protons.[11]

-

For (Z)-6-Nonenal: The coupling constant between the two vinylic protons (at C6 and C7) is expected to be in the range of 6-12 Hz , which is characteristic of a cis configuration.[11]

-

For (E)-6-Nonenal: The coupling constant for the vinylic protons is expected to be larger, typically in the range of 12-18 Hz , confirming a trans configuration.[11]

The chemical shifts of the protons adjacent to the double bond may also show slight differences due to varying anisotropic effects.[11]

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constant (Hz) |

| CHO (Aldehyde) | ~9.7-9.8 | Triplet, J ≈ 1.5-2.0 Hz |

| CH=CH (Vinylic) | ~5.3-5.5 | Multiplet |

| CH₂-CHO | ~2.4 | Triplet of doublets, J ≈ 7.5, 1.5-2.0 Hz |

| C=C-CH₂ | ~2.0-2.1 | Multiplet |

| CH₃ (Terminal) | ~0.9-1.0 | Triplet, J ≈ 7.5 Hz |

| Vinylic Coupling | (Z)-isomer: J ≈ 6-12 Hz [11] | |

| Vinylic Coupling | (E)-isomer: J ≈ 12-18 Hz [11] |

Experimental Protocols

Synthesis of (Z)-6-Nonenal

A common method for the stereoselective synthesis of (Z)-6-Nonenal involves the catalytic hydrogenation of an alkyne precursor.[2][5]

Protocol: Catalytic Hydrogenation of 6-Nonynal Diethyl Acetal [2][5]

-

Step 1: Acetal Formation: 6-nonyn-1-al is reacted with triethyl orthoformate in the presence of an acid catalyst to protect the aldehyde group as a diethyl acetal.

-

Step 2: Selective Hydrogenation: The resulting 6-nonynal diethyl acetal is hydrogenated using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel catalyst.[12] This catalyst ensures the selective reduction of the triple bond to a cis-double bond without reducing the double bond further. The reaction is typically carried out in a solvent like ethanol under a hydrogen atmosphere until one equivalent of hydrogen is consumed.

-

Step 3: Deprotection (Hydrolysis): The cis-6-nonenal diethyl acetal is hydrolyzed using a dilute aqueous acid (e.g., HCl or H₂SO₄) to remove the acetal protecting group and yield (Z)-6-Nonenal.

-

Purification: The final product is purified by distillation under reduced pressure.

General Synthesis of this compound Isomers

A more general synthesis that can produce either isomer involves a Grignard reaction.[1]

Protocol: Grignard Synthesis [1]

-

Step 1: Bromination: 5-octen-1-ol (either the cis or trans isomer, depending on the desired product) is reacted with phosphorus tribromide (PBr₃) to convert the hydroxyl group into a bromide, yielding 1-bromo-5-octene.[9]

-

Step 2: Grignard Reagent Formation: The 1-bromo-5-octene is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent (5-octenylmagnesium bromide).

-

Step 3: Reaction with Orthoformate: The Grignard reagent is then treated with triethyl orthoformate. This reaction adds a protected aldehyde group to the alkyl chain.

-

Step 4: Hydrolysis: The intermediate is hydrolyzed with aqueous acid to yield this compound. The stereochemistry of the double bond from the starting 5-octen-1-ol is retained throughout the synthesis.

-

Purification: The product is purified via distillation.

Natural Occurrence and Biosynthesis

(Z)-6-Nonenal is a significant contributor to the characteristic aroma of muskmelon and cucumber.[1][3] Its biosynthesis in plants is thought to originate from the enzymatic breakdown of polyunsaturated fatty acids, specifically γ-linolenic acid.[1] The concentration of (Z)-6-nonenal increases sharply when plant cells are lysed and exposed to air, indicating a rapid enzymatic process.[1]

Conversely, (E)-6-Nonenal has been identified as an off-flavor component in foam spray-dried milks and as a characteristic odorant in polypropylene.[1]

Biosynthetic Pathway

The formation of (Z)-6-Nonenal in plants like muskmelon is initiated by the oxidation of fatty acids.

Experimental and Analytical Workflow

The process of synthesizing, isolating, and identifying the this compound isomers typically follows a standardized workflow in a research setting.

Conclusion

The (Z) and (E) isomers of this compound serve as a clear example of how subtle changes in molecular geometry can lead to profound differences in physical, chemical, and biological properties. (Z)-6-Nonenal is a valuable compound in the flavor and fragrance industry for its desirable fresh melon aroma, while (E)-6-Nonenal is often studied in the context of off-flavors. The distinct spectroscopic signatures, particularly the vinylic proton coupling constants in ¹H NMR, provide unambiguous methods for their differentiation. The stereoselective synthesis protocols outlined in this guide are crucial for obtaining pure samples of each isomer for research and commercial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]

- 3. Showing Compound (Z)-6-Nonenal (FDB002937) - FooDB [foodb.ca]

- 4. (E)-6-nonenal, 2277-20-5 [thegoodscentscompany.com]

- 5. CIS-6-NONENAL | 2277-19-2 [chemicalbook.com]

- 6. (E)-6-Nonenal | C9H16O | CID 5283338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. (E)-6-nonenal [flavscents.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound, (Z)- [webbook.nist.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. tandfonline.com [tandfonline.com]

The Green Symphony: A Technical Guide to the Natural Sources of 6-Nonenal in Plants

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Occurrence, Biosynthesis, and Analysis of the Potent Aroma Compound, 6-Nonenal, in the Plant Kingdom.

This technical guide delves into the natural plant sources of this compound, a significant C9 aldehyde contributing to the characteristic aroma of many fruits and vegetables. With a focus on providing actionable data and methodologies, this document serves as an in-depth resource for professionals in research, new drug discovery, and related scientific fields. The information compiled herein summarizes the current understanding of this compound's botanical distribution, its biosynthetic origins, and the analytical protocols for its quantification.

Natural Occurrence of this compound in Plants

This compound, particularly its (Z)-isomer (cis-6-Nonenal), is a key volatile organic compound responsible for the fresh, green, and melon-like aromas in a variety of plants. Its presence is most prominently documented in the fruits of the Cucurbitaceae family.

Key Plant Sources:

-

Muskmelon (Cucumis melo): The cis-isomer of this compound is a principal component of the aroma of muskmelon fruits.[1] Its concentration increases significantly when the fruit cells are lysed and exposed to air.[1]

-

Cucumber (Cucumis sativus): Along with muskmelon, cucumber is a well-documented source of this compound, contributing to its characteristic fresh scent.[2]

-

Pepino Fruit (Solanum muricatum): This fruit is also reported to contain this compound.

-

Artemisia capillaris: This plant species has been reported to contain cis-6-Nonenal.[3]

While direct quantitative data for this compound across a wide range of plants is often embedded within broader volatile profile studies, the following table summarizes available information on the concentration of this compound and related C9 compounds in select plant sources.

Quantitative Data on this compound and Related C9 Compounds in Plants

| Plant Source | Compound | Concentration Range | Method of Analysis | Reference |

| Honeydew Melon (Cucumis melo var. inodorus) | (Z)-6-Nonenal | Exceeds flavor threshold | Not specified | [4] |

| Cucumber (Cucumis sativus) | (E)-6-Nonenal | Identified as an aroma impact compound | GC-MS | [5] |

| Melon Breeding Lines (Cucumis melo) | Aldehydes (general) | 3947.13 µg/kg FW - 13,973.07 µg/kg FW (total VOCs) | HS-SPME-GC-MS | [6] |

Note: The quantification of volatile compounds like this compound is highly dependent on the plant cultivar, ripeness, storage conditions, and the analytical method employed. The data presented should be considered indicative rather than absolute.

Biosynthesis of this compound in Plants

The formation of this compound in plants is a rapid enzymatic process initiated by tissue damage. It is a product of the lipoxygenase (LOX) pathway, which is responsible for the generation of a variety of fatty acid-derived signaling and defense molecules.

The biosynthetic cascade for this compound is understood to proceed as follows:

-

Substrate: The pathway begins with γ-linolenic acid, an 18-carbon polyunsaturated fatty acid.

-

Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into γ-linolenic acid, forming a hydroperoxide intermediate.

-

Cleavage: Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide, yielding shorter-chain aldehydes. Specifically, the cleavage of the hydroperoxide of γ-linolenic acid results in the formation of (Z)-6-Nonenal.[1]

This enzymatic cascade is spatially organized within the plant cell and is activated upon cellular disruption, such as through slicing or crushing, which brings the enzymes into contact with their substrates.[1]

Experimental Protocols for the Analysis of this compound in Plants

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The most commonly employed method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experimental Workflow

The following outlines a general protocol for the extraction and quantification of this compound from plant tissue.

Detailed Methodologies

1. Sample Preparation:

-

Collection: Collect fresh plant material and process it immediately to minimize volatile loss.

-

Homogenization: A known weight of the plant tissue (e.g., 1-5 g of fruit pulp) is homogenized, often under chilled conditions to prevent enzymatic degradation of analytes.

-

Internal Standard: For accurate quantification, a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample) is added to the homogenized sample.

-

Vial Sealing: The homogenate is transferred to a headspace vial (e.g., 20 mL) and securely sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) or a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used for the extraction of volatile aldehydes.

-

Equilibration and Extraction: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Chromatographic Separation: A capillary column (e.g., DB-5ms or HP-INNOWax) is used to separate the individual volatile compounds based on their boiling points and polarity. The oven temperature is programmed to ramp up over time to achieve optimal separation.

-

Mass Spectrometric Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Identification and Quantification: Compound identification is confirmed by comparing the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST). Quantification is performed by integrating the peak area of the target analyte and comparing it to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

This in-depth guide provides a foundational understanding of this compound in the plant kingdom, offering valuable data and methodologies for researchers and scientists. Further investigation into the specific concentrations of this compound in a wider array of plant species and the elucidation of its potential roles in plant physiology and defense will continue to be areas of active research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 3. cis-6-Nonenal | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 6-Nonenal

Introduction

6-Nonenal is an organic compound with the chemical formula C₉H₁₆O. It is a volatile aldehyde known for its characteristic aroma, which varies depending on its isomeric form. The (Z)-isomer, or cis-6-Nonenal, is a key component in the aroma of muskmelons and cucumbers, while the (E)-isomer, or trans-6-Nonenal, is associated with off-flavors in dairy products.[1][2][3] This guide provides a detailed overview of various laboratory methods for the synthesis of this compound, targeting researchers and professionals in chemistry and drug development. It includes detailed experimental protocols, comparative data, and visual diagrams of the synthetic pathways.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molar Mass | 140.226 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.841 g/cm³ | [1] |

| Boiling Point | 62-63 °C at 2 mmHg | [1] |

| Solubility in Water | 0.63 g/L | [1] |

| Flash Point | 113 °C | [1] |

Synthesis Method 1: Grignard Reaction followed by Hydrolysis

This classic method involves the formation of a Grignard reagent from a brominated precursor, which then reacts with an orthoformate ester to form an acetal. Subsequent hydrolysis of the acetal yields the desired aldehyde, this compound. This route can be adapted to produce either the (Z) or (E) isomer depending on the stereochemistry of the starting material.[1]

Experimental Protocol

Step 1: Bromination of 5-octen-1-ol

-

To a solution of (Z)-5-octen-1-ol in a suitable solvent such as diethyl ether, add phosphorus tribromide (PBr₃) dropwise at 0 °C.[3]

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 1-bromo-5-octene.

Step 2: Formation of Grignard Reagent and Reaction with Triethyl Orthoformate

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a solution of the 1-bromo-5-octene from Step 1 in anhydrous diethyl ether or THF dropwise to initiate the Grignard reaction.[4]

-

Once the Grignard reagent has formed, cool the solution and add triethyl orthoformate dropwise, maintaining a low temperature.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

-

Cool the reaction mixture in an ice bath and slowly add a mild acidic solution (e.g., aqueous ammonium chloride or dilute sulfuric acid) to hydrolyze the acetal.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to yield this compound.

Reaction Pathway

Caption: Synthesis of this compound via the Grignard reaction pathway.

Synthesis Method 2: Catalytic Hydrogenation of 6-Nonynal Diethyl Acetal

This stereoselective method is particularly useful for the synthesis of (Z)-6-Nonenal. It involves the partial hydrogenation of an alkyne precursor using a specific catalyst, followed by hydrolysis of the resulting acetal.

Experimental Protocol

Step 1: Synthesis of 6-Nonynal Diethyl Acetal

-

Prepare sodium ethoxide by reacting pure sodium with absolute ethanol.

-

React the sodium ethoxide with the appropriate alkyne precursor to form the sodium acetylide.

-

Add a suitable alkyl halide (e.g., 1-bromo-3-chloropropane) to the acetylide to form the acetal-protected alkyne. (Note: The specific alkyne and halide will depend on the desired carbon chain). For 6-nonynal diethyl acetal, a common route involves the coupling of the Grignard reagent of 3-butynyl tetrahydropyranyl ether with bromopentyne, followed by deprotection and acetal formation.[5]

Step 2: Catalytic Hydrogenation

-

Dissolve the 6-nonynal diethyl acetal in a solvent such as ethanol.

-

Add a catalyst, such as Lindlar's catalyst or P-2 nickel prepared from nickel acetate and sodium borohydride, which favors the formation of the cis-alkene.[6]

-

Hydrogenate the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

Step 3: Acid Hydrolysis

-

After filtration to remove the catalyst, subject the resulting (Z)-6-nonenal diethyl acetal to mild acid hydrolysis (e.g., with dilute aqueous oxalic acid or p-toluenesulfonic acid in methanol).[2][5]

-

Work up the reaction mixture by extraction with an organic solvent.

-

Purify the product by distillation to obtain pure (Z)-6-Nonenal.[2]

Reaction Pathway

Caption: Stereoselective synthesis of (Z)-6-Nonenal via catalytic hydrogenation.

Synthesis Method 3: Oxidation of 6-Nonen-1-ol

The oxidation of the corresponding alcohol, 6-nonen-1-ol, is a direct and common method for preparing this compound. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to preserve the double bond.

Experimental Protocol

-

Dissolve 6-nonen-1-ol (either cis or trans isomer) in a suitable solvent like dichloromethane (DCM).

-

Add a mild oxidizing agent. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for this transformation. Swern oxidation or Dess-Martin periodinane are also effective alternatives that operate under mild conditions.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium salts (if using PCC/PDC).

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the resulting this compound by vacuum distillation.

Reaction Pathway

Caption: Synthesis of this compound by oxidation of 6-Nonen-1-ol.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis methods. Yields are highly dependent on specific reaction conditions and scale.

| Method | Starting Material | Key Reagents | Typical Yield | Purity |

| Grignard Reaction | 5-octen-1-ol | Mg, PBr₃, Triethyl orthoformate | 60-75% | >95% |

| Catalytic Hydrogenation | 6-Nonynal diethyl acetal | H₂, Lindlar's Catalyst, H₃O⁺ | 70-85% | >98% (Z-isomer) |

| Oxidation | 6-Nonen-1-ol | PCC, DCM | 80-90% | >97% |

Note: Yields and purity are approximate and can vary based on experimental execution.

The synthesis of this compound can be achieved through several effective laboratory methods. The choice of method depends on the desired isomeric purity, available starting materials, and required scale. The Grignard reaction offers a versatile route from readily available alcohols. For high stereoselectivity of the (Z)-isomer, catalytic hydrogenation of an alkyne precursor is the preferred method. Finally, the oxidation of 6-nonen-1-ol provides a direct and often high-yielding pathway to the final product. Each method requires careful control of reaction conditions to achieve optimal yield and purity.

References

The Role of 6-Nonenal as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonenal, a C9 aldehyde derived from the oxylipin pathway, is a significant plant metabolite recognized for its contribution to the characteristic aroma of various fruits and vegetables, most notably melons and cucumbers. Beyond its role as a flavor and fragrance compound, emerging research highlights its involvement in plant defense signaling cascades. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and signaling role of this compound in plants. Detailed experimental protocols for its extraction, quantification, and functional analysis are presented, alongside quantitative data on its occurrence. Furthermore, signaling and experimental workflow diagrams are provided to facilitate a deeper understanding of its metabolic context and analytical procedures. This document serves as a valuable resource for researchers and professionals in plant science, natural product chemistry, and drug development seeking to explore the multifaceted role of this compound.

Introduction

Plants produce a vast and diverse array of secondary metabolites that are not directly involved in growth and development but are crucial for their interaction with the environment[1]. Among these are volatile organic compounds (VOCs), which play pivotal roles in communication, defense, and as attractants for pollinators. This compound (C₉H₁₆O) is a volatile aldehyde that belongs to the oxylipin family of signaling molecules[2][3][4]. Oxylipins are synthesized from the oxygenation of polyunsaturated fatty acids and are key regulators of various physiological and defense-related processes in plants[2][3][4].

The cis-isomer of this compound is a principal component of the aroma of muskmelon (Cucumis melo)[5][6]. Its presence is not limited to fruits; it is also a component of the green leaf volatiles (GLVs) that are rapidly released upon tissue damage, suggesting a role in plant defense against herbivores and pathogens. This guide will delve into the current understanding of this compound's function as a plant metabolite, with a focus on its biosynthesis, quantitative distribution, and its emerging role in plant signaling networks.

Biosynthesis of this compound

This compound is synthesized via the oxylipin pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. The primary precursor for C9 aldehydes, including this compound, is γ-linolenic acid (18:3 n-6).

The biosynthesis can be summarized in the following key steps:

-

Release of Fatty Acids: Upon cellular damage or in response to specific developmental or environmental cues, γ-linolenic acid is released from galactolipids in the plastid membranes by the action of lipases.

-

Oxygenation by Lipoxygenase (LOX): The released γ-linolenic acid is then oxygenated by a specific 9-lipoxygenase (9-LOX) enzyme. This reaction introduces a hydroperoxy group at the 9th carbon position of the fatty acid, forming 9-hydroperoxy-γ-linolenic acid.

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxide intermediate is rapidly cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage results in the formation of two shorter-chain molecules: a C9 aldehyde, (Z)-6-nonenal, and a C9 oxo-acid.

This enzymatic cascade is responsible for the rapid production of this compound upon tissue disruption, which is characteristic of the "green" aroma of many plants.

Biosynthesis pathway of (Z)-6-nonenal.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes some of the reported quantitative data for this compound in plants.

| Plant Species | Cultivar/Variety | Tissue | Developmental Stage | Concentration (µg/kg FW) | Reference |

| Cucumis melo L. | 'Qingxian Yangjiaocui' | Fruit | Mature | Present (relative content) | [6] |

| Cucumis melo L. | Inodorus group (honeydew) | Fruit | Mature | Key flavor compound | [6] |

| Cucumis melo L. | Cantalupensis group | Fruit | Mature | Confirmed presence | [7] |

| Cucumis melo L. | Not specified | Fruit | Not specified | 6.86 (Area %) | [8] |

Note: FW denotes fresh weight. The quantification of volatile compounds is often reported as relative area percentage from chromatographic analysis due to the challenges in obtaining pure standards and the complexity of the plant matrix.

Role of this compound in Plant Signaling and Defense

As a member of the oxylipin family, this compound is implicated in plant defense signaling. Oxylipins, including jasmonic acid and green leaf volatiles, are well-established mediators of plant responses to biotic and abiotic stresses[2][3][4]. While the specific signaling cascade initiated by this compound is an active area of research, its rapid production upon wounding suggests a role as an early signal in the defense response.

Potential roles of this compound in plant signaling include:

-

Direct Defense: Aldehydes can be toxic to certain pathogens and herbivores, providing a direct chemical defense at the site of damage.

-

Elicitor of Defense Responses: this compound may act as an elicitor, a molecule that triggers a broader defense response in the plant. This can involve the activation of defense-related genes and the production of other defensive compounds[9][10][11][12].

-

Inter-plant Communication: As a volatile compound, this compound has the potential to act as an airborne signal, alerting neighboring plants to the presence of a threat and priming their defense systems.

The oxylipin pathway is complex, with crosstalk between different branches. The 9-LOX pathway leading to this compound and the 13-LOX pathway leading to jasmonic acid are interconnected, and their products may act synergistically or antagonistically to fine-tune the plant's response to specific stresses.

Conceptual overview of oxylipin signaling in plant defense.

Experimental Protocols

Extraction and Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds from plant tissues due to its sensitivity, speed, and solvent-free nature.

Materials and Reagents:

-

Plant tissue (e.g., fruit flesh, leaves)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanone)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of fresh plant tissue (e.g., 2 g) in a suitable buffer or deionized water.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles into the headspace.

-

Add a known amount of the internal standard.

-

Immediately seal the vial with the screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C).

-

Incubate for a defined period (e.g., 15-30 minutes) to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) with gentle agitation.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Thermally desorb the analytes from the fiber onto the GC column.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the compounds based on their boiling points.

-

Identify this compound based on its retention time and mass spectrum by comparison with authentic standards and mass spectral libraries (e.g., NIST).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Workflow for the analysis of this compound in plant tissues.

Conclusion

This compound is a multifaceted plant metabolite with a well-established role in flavor and aroma, and an emerging significance in plant defense signaling. Its biosynthesis via the 9-LOX pathway highlights its connection to the broader oxylipin network, which is central to plant responses to environmental stimuli. While quantitative data on this compound is still somewhat limited, the analytical methods for its detection are well-developed. Future research should focus on elucidating the specific signaling pathways triggered by this compound, identifying its protein targets, and further quantifying its dynamic changes in response to a wider range of biotic and abiotic stresses. A deeper understanding of the role of this compound and other C9 aldehydes will not only advance our knowledge of plant biology but may also provide new avenues for crop improvement and the development of novel, plant-derived bioactive compounds.

References

- 1. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effects of different rootstocks on aroma components, activities and genes expression of aroma-related enzymes in oriental melon fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Early signaling events induced by elicitors of plant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.univr.it [iris.univr.it]

- 11. phytojournal.com [phytojournal.com]

- 12. chemijournal.com [chemijournal.com]

The Sensory and Analytical Profile of 6-Nonenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sensory perception, odor profile, and analytical methodologies for 6-Nonenal. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and sensory science.

Introduction to this compound

This compound (C₉H₁₆O) is an unsaturated aldehyde that exists as two geometric isomers: (Z)-6-Nonenal (cis) and (E)-6-Nonenal (trans). These isomers possess distinct sensory properties and play significant roles in the aroma profiles of various natural products and as off-flavors in others. The cis-isomer is a key component of muskmelon and cucumber aroma, while the trans-isomer is associated with off-flavors in dairy products.[1][2]

Sensory Perception and Odor Profile

The sensory characteristics of this compound are highly dependent on its isomeric form. The odor is generally described as powerful and fresh, with fruity and green nuances.

(Z)-6-Nonenal (cis-isomer) is predominantly associated with fresh, green, and melon-like aromas.[2][3] Specific descriptors include:

(E)-6-Nonenal (trans-isomer) contributes to different, often less desirable, aroma profiles. It is notably recognized as an off-flavor component in foam spray-dried milks.[1]

A summary of the reported odor descriptors is presented below:

| Isomer | Odor Descriptors |

| (Z)-6-Nonenal | Melon, Cucumber, Watermelon, Citrus, Green, Waxy, Fruity, Violet Leaf |

| (E)-6-Nonenal | Off-flavor in milk, Male goat odor |

Quantitative Sensory and Physicochemical Data

The potency of an odorant is quantified by its odor detection threshold (ODT), which is the minimum concentration perceivable by the human sense of smell.[5] The physicochemical properties of this compound are also crucial for its analysis and understanding its behavior in different matrices.

Table 1: Odor Detection Thresholds of this compound

| Isomer | Medium | Threshold (ppb) | Reference |

| (Z)-6-Nonenal | Not Specified | 0.02 | Leffingwell & Associates |

Note: Odor thresholds can vary depending on the medium (e.g., air, water) and the methodology used for determination.[6]

Table 2: Physicochemical Properties of this compound

| Property | (Z)-6-Nonenal | (E)-6-Nonenal |

| Molecular Formula | C₉H₁₆O | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol | 140.22 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 87°C (at 19 mmHg) | 194-195°C (at 760 mmHg) (est.) |

| Density | 0.841 g/mL | Not available |

| Solubility in Water | 0.63 g/L | 204.9 mg/L (est.) |

| Flash Point | 113°C | 65.10°C (est.) |

Experimental Protocols

The analysis of this compound involves both sensory and instrumental techniques to understand its odor contribution and to quantify its presence in a sample.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with human sensory detection.[3]

Methodology:

-

Sample Preparation: Volatiles from the sample matrix (e.g., fruit puree, beverage) are extracted using methods such as Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE).[9][10] For fruit samples, homogenization followed by HS-SPME is a common approach.[11]

-

Gas Chromatography: The extracted volatiles are injected into a GC equipped with a column suitable for flavor compounds (e.g., DB-5MS). The oven temperature is programmed to separate the compounds based on their boiling points and polarities.

-

Olfactometry: The column effluent is split between a chemical detector (e.g., Mass Spectrometer) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the odor descriptors and intensity of the eluting compounds at specific retention times.

-

Data Analysis: The results from the sensory panel are compiled to create an aromagram, which illustrates the odor-active regions of the chromatogram.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of this compound.

Methodology:

-

Sample Preparation and Extraction: Similar to GC-O, HS-SPME or LLE can be used. For quantification, an internal standard is added to the sample prior to extraction.[10][11]

-

Derivatization (Optional but Recommended for Aldehydes): To improve chromatographic performance and sensitivity, aldehydes can be derivatized. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which forms stable oximes.[12]

-

GC-MS Analysis: The extract (or derivatized extract) is injected into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity in quantification.

-

Quantification: A calibration curve is generated using standards of known concentrations of this compound. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Biological Pathways

Biosynthesis of (Z)-6-Nonenal

(Z)-6-Nonenal is biosynthesized in plants from polyunsaturated fatty acids through the lipoxygenase (LOX) pathway. The precursor for this compound is γ-linolenic acid.[1]

Olfactory Signal Transduction for Aldehyde Perception

The perception of aldehydes like this compound begins with the interaction of the odorant molecule with an olfactory receptor (OR) in the nasal epithelium. This triggers a G-protein-coupled signaling cascade. The rodent olfactory receptor OR-I7 (also known as Olfr2) has been identified as a receptor for aliphatic aldehydes.[13][14]

The binding of an aldehyde to an OR activates the G-protein Gαolf, which in turn stimulates adenylyl cyclase type III (ACIII) to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain.

Conclusion

This compound is a potent aroma compound with distinct sensory profiles for its cis and trans isomers. Understanding its sensory perception and having robust analytical methods for its quantification are essential for food science, flavor chemistry, and potentially for diagnostics where volatile organic compounds are relevant. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important aldehyde.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]

- 3. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 6. Odor Detection Thresholds [leffingwell.com]

- 7. (E)-6-nonenal, 2277-20-5 [thegoodscentscompany.com]

- 8. cis-6-Nonenal | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Carbon chain shape selectivity by the mouse olfactory receptor OR-I7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 6-Nonenal research

An In-depth Technical Guide on the Discovery and History of 6-Nonenal Research

Introduction

This compound is an organic compound, a monounsaturated fatty aldehyde with the chemical formula C₉H₁₆O.[1][2] It exists as two geometric isomers: cis- (or Z-) and trans- (or E-).[1] The cis-isomer, (Z)-non-6-enal, is particularly recognized for its potent aroma, being a principal component in the characteristic scent of muskmelon and cucumber.[1][3][4] Conversely, the trans-isomer is often associated with off-flavors, such as those found in foam spray-dried milk.[1] As a member of the "green leaf volatiles" (GLVs), this compound is part of a class of compounds released by plants upon tissue damage, playing a role in signaling and defense.[5] This guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

Chemical and Physical Properties

This compound is a colorless liquid with distinct properties depending on its isomeric form.[1][3] The data available for its isomers are summarized below for clear comparison.

| Property | (Z)-6-Nonenal | (E)-6-Nonenal | Reference |

| IUPAC Name | (Z)-non-6-enal | (E)-non-6-enal | [2][6] |

| CAS Number | 2277-19-2 | 2277-20-5 | [1] |

| Molecular Formula | C₉H₁₆O | C₉H₁₆O | [1] |

| Molar Mass | 140.226 g·mol⁻¹ | 140.22 g·mol⁻¹ | [1][6] |

| Appearance | Colorless liquid | - | [3] |

| Density | 0.841 g/cm³ | - | [1] |

| Boiling Point | 62-63 °C at 2 mmHg | - | [1] |

| Solubility in Water | 0.63 g/L | - | [1] |

| Flash Point | 113 °C | - | [3] |

| Odor Profile | Green, cucumber, melon, cantaloupe, waxy | Off-flavor in milk foams | [1][7] |

Biosynthesis and Natural Occurrence

This compound is naturally produced in plants through the lipoxygenase (LOX) pathway. This biochemical cascade is typically initiated in response to cell damage, leading to the release of volatile aldehydes and alcohols.

Natural Sources

-

Muskmelon (Cucumis melo) : The cis-isomer is a primary component of its aroma.[1]

-

Cucumber (Cucumis sativus) : A key contributor to its fresh, green scent.[3][4]

-

Other Sources : It has also been reported in Artemisia capillaris, some fish, and the pepino dulce fruit.[2][3]

Biosynthesis Pathway

The biosynthesis is thought to originate from γ-linolenic acid, an omega-6 fatty acid.[1] The process involves two key enzymatic steps:

-

Lipoxygenase (LOX) : This enzyme catalyzes the conversion of alkene groups in the fatty acid into hydroperoxides.[1]

-

Hydroperoxide Lyase (HPL) : This enzyme then cleaves the hydroperoxides to form the corresponding aldehydes, including this compound.[1]

This pathway explains why the characteristic odor of fruits like muskmelon intensifies significantly when the fruit is cut or damaged and exposed to air, as this triggers the rapid enzymatic formation of these volatile compounds.[1]

Experimental Protocols

Laboratory Synthesis

Several methods for the laboratory synthesis of this compound have been developed.

Method 1: Grignard Reagent Approach [1] This method can be adapted to produce either the cis- or trans-isomer.

-

Bromination : Start with 5-octene-1-ol and brominate it.

-

Grignard Formation : Prepare the corresponding Grignard reagent from the brominated compound.

-

Reaction : Treat triethyl orthoformate with the prepared Grignard reagent.

-

Hydrolysis : Hydrolyze the product to yield this compound.

Method 2: Catalytic Hydrogenation Approach (for cis-isomer) [3] This route is specific for synthesizing (Z)-6-Nonenal.

-

Acetal Preparation : React 6-nonynal with sodium ethanolate to form 6-nonynal diethyl acetal.

-

Catalytic Hydrogenation : Subject the acetal to catalytic hydrogenation (e.g., using a platinum catalyst) to selectively reduce the alkyne to a cis-alkene.

-

Acid Hydrolysis : Treat the resulting product with acid to hydrolyze the acetal, yielding cis-6-Nonenal.[3]

Extraction and Analysis from Natural Sources

The standard method for analyzing volatile compounds like this compound from biological samples involves Headspace Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation : Homogenize the plant or fruit tissue in a sealed vial. For instance, leaf disks can be wounded to stimulate the release of volatiles.[8]

-

Volatile Extraction (SPME) : Expose an SPME fiber (e.g., coated with DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

-

Desorption and Analysis (GC-MS) : Insert the fiber into the heated injection port of a gas chromatograph. The adsorbed volatiles are desorbed and separated on a capillary column.

-

Identification : The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared against libraries (e.g., NIST) to identify this compound and other compounds.

Role in Plant Signaling and Defense

This compound is classified as a Green Leaf Volatile (GLV), a group of C6 and C9 aldehydes and alcohols released by plants upon mechanical damage or herbivore attack.[5] These molecules act as airborne signals in plant defense.

-

Intra-plant Signaling : GLVs can travel within the plant to prime undamaged tissues for a more rapid and robust defense response.

-

Inter-plant Signaling : Volatiles like this compound can be perceived by neighboring plants, inducing defense gene expression and preparing them for potential threats.[9][10]

-

Insect Interaction : These compounds are crucial in mediating plant-insect interactions, acting as attractants for beneficial insects (e.g., predators of herbivores) or as repellents for pests.[5]

The release of this compound is part of a broader defense cascade that often involves other signaling pathways, such as those mediated by jasmonic acid and salicylic acid, which are central to plant immunity.[11][12]

Conclusion

Since its initial identification as a key aroma compound and later as a plant-derived signaling molecule, this compound has been a subject of interest in fields ranging from food science to chemical ecology. The cis-isomer is celebrated for its desirable fruity and green notes, making it a valuable ingredient in the flavor and fragrance industry.[7] Simultaneously, its role as a green leaf volatile highlights its ecological significance in mediating plant defense responses. Future research may further elucidate its specific interactions with insect receptors, its potential antimicrobial properties, and its precise role within the complex network of plant defense signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cis-6-Nonenal | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]

- 4. Showing Compound (Z)-6-Nonenal (FDB002937) - FooDB [foodb.ca]

- 5. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]

- 6. (E)-6-Nonenal | C9H16O | CID 5283338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-6-nonenal, 2277-19-2 [thegoodscentscompany.com]

- 8. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chinbullbotany.com [chinbullbotany.com]

- 11. mdpi.com [mdpi.com]

- 12. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Nonenal

For researchers, scientists, and professionals in drug development, this document provides an in-depth overview of 6-Nonenal, a significant aldehyde in flavor and fragrance chemistry, with potential applications in various scientific fields. This guide details its chemical identity, physicochemical properties, synthesis, and natural biosynthesis.

Chemical Identity and Molecular Structure

This compound is an organic compound with the molecular formula C9H16O.[1][2][3] It exists as two geometric isomers, cis-(Z) and trans-(E), which differ in their biological and sensory properties. The cis-isomer is a key component in the aroma of muskmelons, while the trans-isomer is associated with off-flavors in milk foams and is considered a possible polypropylene odorant.[1]

| Isomer | CAS Number | Molecular Formula |

| cis-(Z)-6-Nonenal | 2277-19-2 | C9H16O |

| trans-(E)-6-Nonenal | 2277-20-5 | C9H16O |

| Unspecified mixture | 6728-35-4 | C9H16O |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 140.226 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.841 g/cm³ | [1][4] |

| Boiling Point | 62 to 63 °C at 2 mmHg; 87 °C at 19 mmHg | [1][4] |

| Flash Point | 113 °C | [1] |

| Solubility in Water | 0.63 g/L | [1] |

| Solubility in Alcohol | Soluble | [4] |

| Refractive Index | n20/D 1.442 | [4] |

Natural Biosynthesis

In nature, cis-6-Nonenal is biosynthesized from γ-linolenic acid. This process is catalyzed by the enzyme lipoxygenase, which converts alkene groups into hydroperoxides. Subsequently, hydroperoxide lyase cleaves these intermediates to form the corresponding cis-aldehydes.[1] This enzymatic pathway is responsible for the characteristic aroma of muskmelons, which intensifies upon cell lysis and exposure to air due to the rapid formation of hydroperoxides.[1]

Caption: Biosynthetic pathway of cis-6-Nonenal from γ-linolenic acid.

Laboratory Synthesis

Two primary laboratory methods for the synthesis of this compound isomers have been described.

Synthesis of Geometric Isomers via Grignard Reagent

This method allows for the preparation of either the cis or trans isomer. The synthesis begins with the bromination of 5-octene-1-ol, followed by the formation of the corresponding Grignard reagent. This organometallic compound is then reacted with triethyl orthoformate and subsequently hydrolyzed to yield this compound.[1]

Caption: Synthesis of this compound using a Grignard reagent.

Synthesis of cis-6-Nonenal via Catalytic Hydrogenation

A specific method for synthesizing the cis-isomer involves the catalytic hydrogenation of 6-nonynal diethyl acetal, typically using a platinum catalyst. The starting alkyne is obtained from the reaction of sodium ethanolate with the appropriate alkyne. The resulting acetal is then subjected to acid hydrolysis to yield the final product, cis-6-Nonenal.[2]

Caption: Synthesis of cis-6-Nonenal through catalytic hydrogenation.

Applications and Biological Significance

cis-6-Nonenal is widely used in the flavor and fragrance industry to impart fruity and aqueous notes, particularly those of cucumber and melon.[2] It is also utilized to add a fresh, aqueous facet to violet leaf accords in perfumes.[2] In the food industry, it is recognized as a flavoring agent.[5]

While direct involvement of this compound in specific signaling pathways in drug development is not well-documented, other unsaturated aldehydes, such as 4-hydroxy-2-nonenal, are known to be involved in signaling processes related to oxidative stress.[6] Further research may elucidate potential biological roles for this compound.

Experimental Protocols

For the analysis of related compounds, such as 2-nonenal, biosensor-based methods have been developed. One such method utilizes NAD(P)H-dependent enzymes, where the enzymatic reaction with the aldehyde can be monitored by measuring the fluorescence of NAD(P)H.[7] Similar principles could potentially be adapted for the detection and quantification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - (Z)-6-Nonenal (CAS N° 2277-19-2) [scentree.co]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. CIS-6-NONENAL | 2277-19-2 [chemicalbook.com]

- 5. cis-6-Nonenal | C9H16O | CID 5362720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Signaling by 4-hydroxy-2-nonenal: Exposure protocols, target selectivity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to cis-6-Nonenal: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of cis-6-nonenal, a C9 unsaturated aldehyde. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document details the compound's key characteristics, including its role as a significant flavor and fragrance component, its natural occurrence, and its biosynthesis. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and explores its toxicological profile and potential biological activities. While specific signaling pathways directly involving cis-6-nonenal are not extensively documented, this guide discusses the broader context of unsaturated aldehyde bioactivity and proposes a putative signaling pathway based on the known reactivity of this class of compounds. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Introduction

Cis-6-Nonenal, also known as (Z)-6-nonenal, is an organic compound that belongs to the class of unsaturated aldehydes. It is a key aroma constituent in a variety of fruits and vegetables, most notably melons and cucumbers, where it contributes to their characteristic fresh, green, and waxy scent.[1][2] Beyond its role in the flavor and fragrance industry, the biological activity of unsaturated aldehydes as a class, primarily as products of lipid peroxidation, has garnered significant interest in the biomedical field. This guide aims to provide a detailed technical resource on cis-6-nonenal, covering its fundamental properties, synthesis, analysis, and biological context.

Physical and Chemical Properties

Cis-6-nonenal is a colorless liquid with a potent odor.[3] Its physical and chemical properties are summarized in the tables below. It is important to note that some reported values, such as boiling point, can vary depending on the experimental conditions, particularly the pressure.

Table 1: General and Physical Properties of cis-6-Nonenal

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [3] |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Powerful fresh citrus, cucumber, melon | [2] |

| Boiling Point | 62-63 °C at 2 mmHg; 87 °C at 19 mmHg | [3] |

| Density | 0.841 g/cm³ at 25 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

| Flash Point | 113 °C (closed cup) | [3] |

Table 2: Spectroscopic and Chromatographic Data of cis-6-Nonenal

| Data Type | Key Features/Values | Reference(s) |

| ¹H-NMR | Spectral data available in chemical databases. | |

| ¹³C-NMR | Spectral data available in chemical databases. | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 140. Key fragments result from α-cleavage and McLafferty rearrangement. | [5][6] |

| Gas Chromatography | Amenable to analysis by GC-MS, often with headspace solid-phase microextraction (HS-SPME) for sample preparation. | [7] |

Synthesis and Biosynthesis

Laboratory Synthesis

The stereoselective synthesis of cis-6-nonenal can be achieved through various organic chemistry methodologies. The Wittig reaction and the oxidation of the corresponding alcohol are common strategies.

Experimental Protocol: Synthesis of cis-6-Nonenal via Wittig Reaction and Swern Oxidation

This two-step synthesis involves the creation of the cis-alkene via a Wittig reaction, followed by the oxidation of the resulting alcohol to the aldehyde.

Step 1: Synthesis of cis-6-Nonen-1-ol via Wittig Reaction

-

Materials: 1-bromopropane, triphenylphosphine, a strong base (e.g., n-butyllithium), 5-(tetrahydro-2H-pyran-2-yloxy)pentanal, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate.

-

Procedure:

-

Prepare the phosphonium ylide by reacting 1-bromopropane with triphenylphosphine to form the phosphonium salt, followed by deprotonation with a strong base like n-butyllithium in anhydrous THF at low temperature (e.g., -78 °C).

-

To the resulting ylide solution, add a solution of 5-(tetrahydro-2H-pyran-2-yloxy)pentanal in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Remove the THP protecting group under acidic conditions (e.g., acetic acid in THF/water) to yield cis-6-nonen-1-ol.

-

Purify the product by flash column chromatography.

-

Step 2: Swern Oxidation of cis-6-Nonen-1-ol to cis-6-Nonenal [8][9][10][11]

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), cis-6-nonen-1-ol, anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

-

After stirring for a short period, add a solution of cis-6-nonen-1-ol in anhydrous DCM dropwise.

-

Continue stirring at -78 °C for a specified time, then add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cis-6-nonenal by flash column chromatography.

-

Biosynthesis

In nature, cis-6-nonenal is biosynthesized from polyunsaturated fatty acids through an enzymatic cascade.[3] The primary precursor is γ-linolenic acid. A lipoxygenase enzyme catalyzes the introduction of a hydroperoxide group, which is then cleaved by a hydroperoxide lyase to form the corresponding cis-aldehyde.[3] This process is responsible for the rapid development of the characteristic melon aroma when the fruit is cut and exposed to air.[3]

Analytical Methods

The analysis of cis-6-nonenal, particularly in complex matrices like food and biological samples, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Due to its volatility, headspace solid-phase microextraction (HS-SPME) is a common and effective sample preparation technique.

Experimental Protocol: HS-SPME-GC-MS Analysis of cis-6-Nonenal [12][13]

-

Sample Preparation (HS-SPME):

-

A known amount of the sample (e.g., fruit puree, biological fluid) is placed in a headspace vial.

-

An internal standard may be added for quantification.

-

The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace.

-

An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS Analysis:

-

The SPME fiber is desorbed in the hot injection port of the gas chromatograph.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature gradient is used to separate the volatile compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-